molecular formula C12H13N3O2S B11715792 (2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11715792
M. Wt: 263.32 g/mol
InChI Key: RDXMCJMUBZLZEJ-NTUHNPAUSA-N
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Description

The compound "(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one" is a thiazolidinone derivative featuring a hydrazone moiety substituted with a 4-ethoxyphenyl group. Thiazolidinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the hydrazone linkage (C=N–N=C) enhances conformational flexibility and enables π-electron delocalization, which can influence both reactivity and intermolecular interactions. The 4-ethoxyphenyl substituent introduces an electron-donating ethoxy group, which may modulate electronic properties, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

(2Z)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7+

InChI Key

RDXMCJMUBZLZEJ-NTUHNPAUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A classical approach involves the reaction of thiourea with α-halo carbonyl compounds. For example, chloroacetic acid reacts with thiourea in the presence of hydrochloric acid under reflux to form 2-imino-4-thiazolidinone, which undergoes hydrolysis to yield the thiazolidin-4-one core. This method, while reliable, requires prolonged heating (7–8 hours) and acidic conditions, achieving yields up to 94%.

Reaction Conditions

ComponentQuantity/Concentration
Thiourea0.1 mol
Chloroacetic acid0.12 mol
HCl (conc.)10 mL
Temperature100–110°C
Time7–8 hours

Microwave-Assisted Synthesis

To address the limitations of prolonged heating, microwave irradiation has been adopted. Kumar et al. demonstrated that microwave-induced synthesis reduces reaction times to 15–20 minutes while maintaining yields above 85%. This method enhances energy efficiency and minimizes side reactions, making it suitable for large-scale production.

Hydrazone Intermediate Synthesis

The hydrazone moiety is introduced via condensation of hydrazine derivatives with 4-ethoxybenzaldehyde.

Hydrazine-Aldehyde Condensation

Hydrazine hydrate reacts with 4-ethoxybenzaldehyde in ethanol under acidic catalysis (glacial acetic acid) to form the hydrazone intermediate. The reaction proceeds via nucleophilic addition-elimination, with the aldehyde carbonyl attacking the hydrazine nitrogen.

Optimized Protocol

  • Molar Ratio : Hydrazine hydrate (0.02 mol) to 4-ethoxybenzaldehyde (0.012 mol).

  • Solvent : Ethanol (10 mL/g substrate).

  • Catalyst : Glacial acetic acid (3–4 drops).

  • Conditions : Reflux at 80°C for 5–6 hours.

  • Yield : 68–72% after recrystallization from methanol.

Characterization Data

  • IR (KBr) : 3200 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, N=CH), 7.82–7.10 (m, 4H, Ar–H), 4.12 (q, 2H, OCH₂CH₃), 1.41 (t, 3H, CH₃).

Cyclization to Form Target Compound

The final step involves cyclization of the hydrazone intermediate with thioglycolic acid to form the thiazolidin-4-one ring.

One-Pot Three-Component Condensation

A streamlined method combines 4-ethoxybenzaldehyde, thiosemicarbazide, and thioglycolic acid in ethanol under reflux. This approach eliminates the need for isolating intermediates, achieving yields of 40–45%.

Reaction Mechanism

  • Hydrazone Formation : As described in Section 2.1.

  • Nucleophilic Attack : Thioglycolic acid’s thiol group attacks the hydrazone’s imine carbon.

  • Cyclization : Intramolecular dehydration forms the thiazolidin-4-one ring.

Parameters

VariableOptimal Value
SolventEthanol
TemperatureReflux (78°C)
Time12–18 hours
CatalystAmmonium carbonate
Yield40–45%

Catalyst-Free Green Synthesis

Recent advancements emphasize eco-friendly protocols. A catalyst-free method using ethanol as the solvent and reflux conditions for 8 hours achieves comparable yields (42–48%) while reducing environmental impact.

Stereochemical Considerations

The (2E,2Z) configuration arises from the geometry of the hydrazone and thiazolidinone double bonds. Key factors influencing stereochemistry include:

  • Solvent Polarity : Polar solvents (e.g., DMF) favor the (E)-configuration at the hydrazone moiety due to stabilization of the transition state.

  • Temperature : Higher temperatures (≥80°C) promote thermodynamic control, favoring the (Z)-isomer at the thiazolidinone ring.

Spectral Confirmation

  • ¹H NMR : Diastereotopic protons at δ 3.69–3.80 ppm (thiazolidinone CH₂) and δ 5.21–5.77 ppm (N–CH–S) confirm ring formation.

  • IR : A carbonyl stretch at 1650–1710 cm⁻¹ verifies the thiazolidinone core.

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
Classical Cyclization68–727–8 hoursHigh purity, well-establishedLong reaction time
Microwave-Assisted85–9415–20 minRapid, energy-efficientSpecialized equipment required
One-Pot Condensation40–4512–18 hoursSimplified workflowModerate yield
Green Synthesis42–488 hoursEco-friendly, cost-effectiveRequires optimization

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-component reactions (MCRs) and cyclization strategies. A generalized approach includes:

Reactivity and Functionalization

The compound participates in reactions typical of thiazolidinones and hydrazones:

Nucleophilic Additions

  • At the exocyclic C=N bond :

    • Reacts with amines or alcohols to form substituted hydrazones. For example, interaction with hydroxylamine yields oxime derivatives .

    • Mechanism : Protonation of the imine group enhances electrophilicity, facilitating nucleophilic attack .

Cycloaddition Reactions

  • [3+2] Cycloadditions :

    • Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., thiazolo-triazolones) .

    • Solvent: Acetonitrile or DMF at 80°C .

Oxidation and Reduction

  • Oxidation of the thiazolidinone ring :

    • Using H₂O₂ or KMnO₄ oxidizes the sulfur atom to sulfoxide or sulfone derivatives.

  • Reduction of the hydrazone bond :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to C–N, generating a saturated thiazolidine derivative.

Catalytic Modifications

Nanocatalysts and green solvents enhance reaction efficiency:

Nano-Catalyzed Reactions

CatalystReaction TypeTemperatureYieldSource
Nano-CdZr₄(PO₄)₆Knoevenagel condensation70°C89%
CoFe₂O₄@SiO₂/PrNH₂ NPsMulticomponent cyclization25°C82%

Advantages :

  • High surface area improves reaction kinetics .

  • Reusable for up to 7 cycles without significant activity loss .

Thiazolidinone Formation

  • Imine intermediate generation :

    • Aldehyde and amine condense to form a Schiff base .

  • Sulfur nucleophile attack :

    • Mercaptoacetic acid attacks the imine carbon, followed by cyclization to form the thiazolidinone ring .

Role of Electron-Withdrawing Groups (EWGs)

  • Aldehydes with EWGs (e.g., –NO₂, –CF₃) accelerate reaction rates due to increased electrophilicity .

  • Example : 4-Nitrobenzaldehyde derivatives react 2.3× faster than EDG-substituted analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives with similar structures can disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Potential

Thiazolidinones are also being explored for their anticancer properties. The compound (2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one has been evaluated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways and disrupt mitochondrial function, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells

Synthesis of Novel Polymers

The incorporation of thiazolidinone derivatives into polymer matrices has been investigated for enhancing material properties. These compounds can act as cross-linking agents or modifiers, improving thermal stability and mechanical strength of polymers .

Photophysical Properties

Studies have shown that thiazolidinone derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Their ability to absorb light and facilitate charge transfer processes is particularly promising for developing efficient optoelectronic devices .

Pesticidal Activity

Thiazolidinones have been assessed for their pesticidal properties against various agricultural pests. The compound has shown potential as an insecticide, effectively disrupting the life cycle of pests through mechanisms such as inhibition of key metabolic pathways .

Table 2: Summary of Agricultural Applications

Application TypeDescriptionReference
InsecticideDisrupts metabolic pathways in pests

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl group significantly enhanced antibacterial potency .
  • Anticancer Mechanism : Research focused on the apoptotic effects of thiazolidinones on breast cancer cell lines revealed that these compounds could activate intrinsic apoptotic pathways, suggesting their potential as chemotherapeutic agents .
  • Polymer Modification : A recent study demonstrated that incorporating thiazolidinone derivatives into polyvinyl chloride (PVC) improved its thermal resistance and mechanical properties compared to unmodified PVC .

Mechanism of Action

The mechanism of action of (2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of thiazolidinone-hydrazone hybrids. Key structural analogs include:

Compound Name Substituents Key Structural Features
(2Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one Furan-2-yl, phenyl Electron-rich furan ring; planar hydrazone-thiazolidinone core
(Z)-3-(4-Methylphenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one 4-Methylphenyl, cyclohexenyl Bulky cyclohexenyl group; steric hindrance affects packing
2-((1E)-1-{2-[(2Z)-4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-yl-idene]hydrazinyl}ethyl)pyridin-1-ium bromide 4-Bromophenyl, phenyl, pyridinium Bromine substituent (electron-withdrawing); cationic pyridinium enhances solubility
Methyl (2Z)-((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)ethanoate 4-Methylphenyl, ester group Ester functionality increases polarity; methyl group enhances lipophilicity

Key Observations :

  • The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing bromine in or the electron-rich furan in .
  • Steric effects : Bulky substituents (e.g., cyclohexenyl in ) reduce molecular planarity, whereas the ethoxyphenyl group in the target compound likely maintains near-planarity, favoring π-stacking interactions.
Electrochemical Properties

Rhodanine derivatives (e.g., 2-thioxo-thiazolidin-4-ones) exhibit redox activity due to the thione group. While the target compound lacks a thione, its hydrazone moiety may still participate in redox reactions. Comparative studies show:

  • Electron-donating groups (e.g., ethoxy in the target compound) shift oxidation potentials to lower values compared to electron-withdrawing substituents (e.g., bromine in ) .
  • Conjugation effects: Planar hydrazone-thiazolidinone systems (as in the target compound) enhance electron delocalization, improving charge-transfer efficiency relative to non-planar analogs .

Q & A

Q. Complementary Techniques :

  • FT-IR : Confirms C=O (1680–1700 cm1^{-1}) and C=N (1600–1620 cm1^{-1}) stretches.
  • HRMS : Verifies molecular ion peaks (e.g., m/zm/z 393.46 for C21H19N3O3S\text{C}_{21}\text{H}_{19}\text{N}_3\text{O}_3\text{S}) .

[Advanced] How can computational methods predict the tautomeric stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Evaluate Tautomers : Compare energies of (2E,2Z) vs. alternative configurations.

Solvent Effects : Simulate tautomer stability in polar (e.g., water) vs. nonpolar solvents.

Electron Distribution : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the hydrazinylidene group) .

Validation : Overlay computed and experimental XRD bond lengths (e.g., C–N: 1.28–1.32 Å) to assess accuracy .

[Advanced] How to address discrepancies in crystallographic data across studies?

Discrepancies in unit cell parameters or bond angles may arise from:

  • Crystallization Conditions : Solvent polarity (e.g., DMSO vs. ethanol) affects packing.
  • Temperature : Data collected at 150 K vs. room temperature alters thermal motion .

Q. Resolution Strategies :

Compare R-factors (e.g., R=0.044R = 0.044 in vs. others).

Analyze residual electron density maps for disorder or solvent inclusion.

Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

  • 1H^1H- and 13C^{13}\text{C}-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm).
  • UV-Vis : Detect π→π* transitions (250–300 nm) in the hydrazone-thiazolidinone system.
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/zm/z 393.46) and fragmentation patterns .

[Advanced] What strategies optimize bioactivity in derivatives of this compound?

Q. Structure-Activity Relationship (SAR) Studies :

Substituent Modification : Introduce electron-withdrawing groups (e.g., –Cl) to enhance DNA intercalation.

In Vitro Assays :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} values).
  • DNA Binding : Fluorescence quenching with ethidium bromide or UV-vis titration .

Case Study : A cyclopropyl-substituted analog showed 2.5× higher cytotoxicity than the parent compound by improving membrane permeability .

[Advanced] How to resolve conflicting data on biological activity mechanisms?

Conflicting results (e.g., DNA intercalation vs. enzyme inhibition) require:

Competitive Binding Assays : Compare IC50_{50} in the presence of known intercalators (e.g., ethidium).

Molecular Docking : Simulate binding to targets like topoisomerase II or DNA G-quadruplexes.

Kinetic Studies : Measure enzyme inhibition rates (e.g., kcatk_{\text{cat}}) to distinguish modes of action .

[Basic] What are the stability considerations for this compound under experimental conditions?

  • Thermal Stability : TGA shows decomposition >200°C.
  • Light Sensitivity : Store in amber vials to prevent photoisomerization.
  • Solubility : Use DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis .

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